molecular formula C22H28N4O3 B11656720 1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol

1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol

Cat. No.: B11656720
M. Wt: 396.5 g/mol
InChI Key: NJNLMJXTBXKHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL is a complex organic compound that features a benzodiazole core, a morpholine moiety, and a phenoxypropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole core is replaced by the morpholine group.

    Attachment of the Phenoxypropanol Group: This step involves the reaction of the intermediate compound with a phenoxypropanol derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core or the phenoxypropanol group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(2,4-DICHLOROPHENOXY)PROPAN-2-OL
  • **1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHOXYPHENOXY)PROPAN-2-OL

Uniqueness

1-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

1-[2-imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C22H28N4O3/c23-22-25(11-10-24-12-14-28-15-13-24)20-8-4-5-9-21(20)26(22)16-18(27)17-29-19-6-2-1-3-7-19/h1-9,18,23,27H,10-17H2

InChI Key

NJNLMJXTBXKHHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.